Raphanusamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOCHQOQMZGQP-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243495 | |
| Record name | Raphanusamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98169-56-3, 20933-67-9 | |
| Record name | (4R)-2-Thioxo-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98169-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raphanusamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098169563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raphanusamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiothiazolidine-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Distribution in Biological Systems
Presence in Brassicaceae Plants
Raphanusamic acid is a recognized metabolite in the Brassicaceae family, which includes a wide array of economically important vegetables and model research organisms. nih.gov Its formation is intricately linked to the metabolism of glucosinolates, a class of sulfur-rich secondary metabolites characteristic of this plant family. frontiersin.orgresearchgate.netresearchgate.net
Arabidopsis thaliana as a Model Organism
The small flowering plant Arabidopsis thaliana serves as a primary model organism for studying plant biology, and research on this species has provided significant insights into the role of this compound. frontiersin.org In A. thaliana, this compound is considered a breakdown product that can potentially be formed from all types of glucosinolates. frontiersin.orgfrontiersin.orgnih.gov Its accumulation has been observed to correlate with an increase in endogenous glucosinolate levels, suggesting it may function as a metabolic checkpoint. frontiersin.orgresearchgate.netresearchgate.net This allows the plant to monitor the flux through the glucosinolate biosynthetic and turnover pathways, enabling dynamic adjustments in response to both internal and external cues. frontiersin.orgresearchgate.netresearchgate.net
Studies have shown that the accumulation of this compound is influenced by nutrient availability, particularly sulfur and nitrogen. frontiersin.orgresearchgate.net For instance, limitations in these nutrients negatively impact the de novo accumulation of all classes of glucosinolates and, consequently, the formation of this compound. frontiersin.orgnih.gov Conversely, certain conditions can lead to an increased accumulation of this compound. frontiersin.org For example, in experiments with A. thaliana seedlings, the content of this compound was analyzed under varying nutrient regimes and in response to stressors like drought, revealing its dynamic nature within the plant's metabolic network. researchgate.netresearchgate.net
Furthermore, this compound has been identified as one of the end products of the PEN2 pathway, which is involved in the plant's immune response. frontiersin.org The formation of this compound in this context is dependent on glutathione (B108866), as evidenced by the reduced accumulation of this metabolite in glutathione-deficient mutants. frontiersin.org
**Table 1: Research Findings on this compound in *Arabidopsis thaliana***
| Research Focus | Key Findings | Citations |
|---|---|---|
| Metabolic Role | Correlates with increased endogenous glucosinolate accumulation, suggesting a role as a metabolic checkpoint. | frontiersin.orgresearchgate.netresearchgate.net |
| Nutrient Influence | Accumulation is affected by sulfur and nitrogen availability. | frontiersin.orgfrontiersin.orgnih.govresearchgate.net |
| Stress Response | Levels change in response to drought stress. | researchgate.net |
| Immune Response | A glutathione-dependent end product of the PEN2 pathway. | frontiersin.org |
| Glucosinolate Turnover | Does not appear to reflect the in-planta turnover rates of glucosinolates. | frontiersin.orgresearchgate.netresearchgate.net |
Detection in Other Brassica Species (e.g., Brassica oleracea, Raphanus sativus)
Beyond Arabidopsis thaliana, this compound has been reported in other species of the Brassicaceae family. nih.gov Notably, it was first isolated from etiolated seedlings of the Japanese radish, Raphanus sativus var. hortensis, from which it derives its name. contaminantdb.cahmdb.campg.dechemfont.ca
The compound has also been detected in Brassica oleracea, a species that encompasses a wide variety of common vegetables such as cabbage, broccoli, and cauliflower. nih.govnih.gov In these vegetables, this compound is associated with the enzymatic hydrolysis of glucosinolates. nih.gov The formation of this compound and other glucosinolate breakdown products can be influenced by processing methods, such as heat treatment of homogenized cabbage material. nih.gov
The presence of this compound in these widely consumed vegetables suggests its potential relevance to the human diet. hmdb.ca
Table 2: Detection of this compound in Brassica Species
| Species | Common Name | Key Findings | Citations |
|---|---|---|---|
| Raphanus sativus | Radish | First isolated from etiolated seedlings. | contaminantdb.cahmdb.campg.dechemfont.ca |
| Brassica oleracea | Cabbage, Broccoli, etc. | Detected as a metabolite. | nih.gov |
| ***Brassica* vegetables** | Various | Formation linked to enzymatic hydrolysis of glucosinolates. | nih.gov |
Detection in Mammalian Metabolomics
This compound is not confined to the plant kingdom; it has also been identified in mammalian systems, where it is considered a metabolite. nih.gov Its presence in mammals is often linked to the consumption of cruciferous vegetables and subsequent metabolism of the compounds they contain.
Identification as a Metabolite in Mice (e.g., related to xenobiotic exposure)
Metabolomic studies in mice have identified this compound as a metabolite. nih.govebi.ac.uk It is specifically recognized as a xenobiotic metabolite, meaning it is a substance that is foreign to the organism's normal metabolism. ebi.ac.uk Its detection in mouse urine further confirms its role as a product of metabolic processes within the mouse. ebi.ac.uk
Research involving the exposure of mice to various compounds has shed light on the conditions under which this compound is produced. For instance, metabolomics studies investigating the effects of benzene (B151609) exposure have analyzed changes in plasma metabolite profiles. jci.org While these studies focus on the broader metabolic impact of xenobiotics, the identification of compounds like this compound contributes to a more comprehensive understanding of metabolic pathways. Other studies have explored the metabolic landscape of the gut-brain axis and the effects of exposure to substances like hydrogen sulfide (B99878), highlighting the complexity of the mammalian metabolome. nih.govmdpi.com
Implications for Human Metabolome Studies
The detection of this compound in mammalian systems has direct implications for human metabolome studies. hmdb.ca It has been suggested that this compound could serve as a potential biomarker for the consumption of brassica vegetables. hmdb.ca The Human Metabolome Database (HMDB) lists this compound, noting its detection in brassicas, though it has not been quantified. hmdb.cahmdb.ca
The compound 2-thiothiazolidine-4-carboxylic acid (TTCA), which is another name for this compound, has been evaluated as a potential biomarker for cruciferous vegetable intake. researchgate.net Studies have shown that the concentration of TTCA in human urine increases after the consumption of beverages containing glucoraphanin (B191350) and sulforaphane, compounds abundant in broccoli. researchgate.net This indicates that TTCA is formed as a result of the biotransformation of these dietary constituents. researchgate.net
Biosynthesis and Metabolic Pathways of Raphanusamic Acid
Glucosinolate-Dependent Formation Pathways
The synthesis of raphanusamic acid is a downstream consequence of the glucosinolate-myrosinase system, a defense mechanism in plants. nih.govfrontiersin.org This pathway involves several key stages, from the initial enzymatic cleavage of glucosinolates to the eventual formation of this compound.
The biosynthetic journey to this compound begins with the enzymatic hydrolysis of glucosinolates. nih.gov In intact plant cells, glucosinolates are physically separated from myrosinases, a class of β-thioglucosidase enzymes. frontiersin.orgnih.gov When plant tissue is damaged, for instance by herbivores or pathogens, this compartmentalization is disrupted, bringing the glucosinolates into contact with myrosinases. frontiersin.orgnih.gov
Myrosinase catalyzes the cleavage of the thioglucosidic bond in the glucosinolate molecule, releasing a glucose molecule and forming an unstable intermediate known as an aglucone. nih.govnih.govaacrjournals.org This aglucone is a short-lived species that spontaneously rearranges. nih.govaacrjournals.org Under neutral pH conditions, this rearrangement, known as the Lossen rearrangement, predominantly yields a highly reactive compound called an isothiocyanate. nih.govaacrjournals.org However, the fate of the aglucone can be influenced by various factors, including pH and the presence of specifier proteins, which can direct the breakdown towards other products like nitriles or thiocyanates. aacrjournals.orgfrontiersin.orgresearchgate.net
| Parent Glucosinolate | Corresponding Isothiocyanate |
| Sinigrin | Allyl isothiocyanate (AITC) |
| Glucoraphanin (B191350) | Sulforaphane |
| Glucotropaeolin | Benzyl (B1604629) isothiocyanate (BITC) |
| Gluconasturtiin | Phenethyl isothiocyanate (PEITC) |
| Indol-3-ylmethylglucosinolate | Indol-3-ylmethylisothiocyanate |
Isothiocyanates are electrophilic and highly reactive compounds. nih.gov To mitigate their potential toxicity, organisms have evolved detoxification pathways. nih.gov A primary mechanism is the conjugation of isothiocyanates with glutathione (B108866) (GSH), a crucial antioxidant and mediator of redox signaling. nih.govoregonstate.edu This reaction can occur non-enzymatically, but it is significantly accelerated by a class of enzymes known as glutathione S-transferases (GSTs). nih.govnih.govjohnshopkins.edu
The GSTs catalyze the conjugation of the thiol group of glutathione to the electrophilic central carbon atom of the isothiocyanate. nih.gov This results in the formation of a dithiocarbamate (B8719985), a glutathione-isothiocyanate conjugate. nih.govjohnshopkins.edu This conjugation is a key step in the metabolic processing of isothiocyanates and is considered a detoxification process. nih.govoregonstate.edu Studies in various organisms, including plants and lepidopteran herbivores, have demonstrated the formation of these glutathione conjugates from a range of aliphatic and aromatic isothiocyanates derived from dietary glucosinolates. researchgate.net
The pathway continues from the glutathione-isothiocyanate conjugate. nih.gov This conjugate undergoes further breakdown. nih.gov The metabolic cascade leads to the formation of two key products: the corresponding amine of the original isothiocyanate side chain and this compound. nih.gov
This specific breakdown pathway has been described in the context of the PEN2-dependent metabolism of indole (B1671886) glucosinolates. nih.gov In this process, indol-3-ylmethylglucosinolate is hydrolyzed to indol-3-ylmethylisothiocyanate, which is then conjugated with glutathione. nih.gov Subsequent decomposition of this conjugate yields indol-3-ylmethylamine and this compound. nih.gov This final step completes the biotransformation from a glucosinolate precursor to this compound.
Enzymatic Components and Protein Involvement in Pathway Flux
The efficiency and direction of the glucosinolate breakdown pathway, and thus the potential for this compound formation, are tightly regulated by specific enzymes and proteins. These components determine whether the initial aglucone intermediate is channeled towards isothiocyanates or alternative products.
Myrosinases are the primary enzymes responsible for initiating the glucosinolate breakdown cascade. nih.govnih.gov "Classical" myrosinases, such as TGG1 and TGG2 in Arabidopsis thaliana, are typically stored in specific cells called myrosin cells and are released upon tissue damage to hydrolyze a broad range of glucosinolates. nih.govnih.gov
In addition to these, plants possess "atypical" myrosinases. nih.gov A key example is PENETRATION 2 (PEN2), which plays a critical role in plant immunity. frontiersin.orgnih.gov Unlike classical myrosinases, PEN2 is involved in glucosinolate breakdown in intact tissues, particularly in response to pathogen attack. nih.govfrontiersin.org PEN2 shows a preference for hydrolyzing indole glucosinolates and is a crucial component of the pathway that ultimately leads to the formation of this compound. nih.govnih.gov The existence of different myrosinase isoenzymes with varying tissue locations and substrate specificities suggests distinct physiological roles. frontiersin.org
| Enzyme / Protein | Class | Primary Function in Pathway | Typical Substrate(s) |
| TGG1 / TGG2 | Classical Myrosinase | Hydrolysis of glucosinolates upon tissue disruption. | Aliphatic and Indole Glucosinolates |
| PEN2 | Atypical Myrosinase | Hydrolysis of glucosinolates in intact tissue for immune response. | Indole Glucosinolates |
| GSTs | Glutathione S-Transferase | Catalyzes conjugation of isothiocyanates with glutathione. | Isothiocyanates |
| Nitrilase | Nitrilase | Hydrolyzes nitriles (formed from aglucones) to carboxylic acids and ammonia. | Organic Nitriles |
The pathway leading to isothiocyanates—and subsequently to this compound—is not the only possible fate for the glucosinolate aglucone. nih.gov A competing pathway involves the formation of nitriles (organic cyanides). aacrjournals.orgnih.gov The direction of the aglucone breakdown is heavily influenced by specifier proteins. nih.gov For instance, nitrile-specifier proteins (NSPs) promote the formation of simple nitriles at the expense of isothiocyanates. frontiersin.org The presence of Fe2+ and acidic conditions can also favor nitrile production. aacrjournals.orgfrontiersin.orgproquest.com
Once formed, these nitriles can be further metabolized by nitrilase enzymes. nih.govproquest.com Nitrilases catalyze the hydrolysis of nitriles into the corresponding carboxylic acid and ammonia. nih.govproquest.com This nitrilase-dependent pathway represents a significant branch point that competes directly with the isothiocyanate formation pathway. nih.gov Therefore, the relative activity of myrosinases, specifier proteins, and nitrilases determines the metabolic flux and the ultimate yield of different glucosinolate breakdown products, including the precursors to this compound. nih.govnih.gov
Glutathione S-Transferases (GSTs) in Conjugation Processes
Glutathione S-Transferases (GSTs) are a diverse family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and facilitating their subsequent metabolism and excretion. xcode.lifeyoutube.com In the context of this compound formation, GSTs are integral to the detoxification of isothiocyanates (ITCs), which are reactive and potentially toxic breakdown products of glucosinolates. nih.govnih.gov
The process begins with the hydrolytic cleavage of glucosinolates by myrosinase enzymes, leading to the formation of an unstable aglycone. This intermediate can spontaneously rearrange to form an isothiocyanate. nih.govnih.gov These ITCs are then targeted by GSTs for conjugation with glutathione. nih.govnih.gov This conjugation step is a critical detoxification mechanism within the plant and is the initial step in the metabolic pathway that ultimately yields this compound. nih.govnih.gov
Upon activation by atypical myrosinases such as PEN2, the resulting isothiocyanate is conjugated with glutathione. frontiersin.org This glutathione-S-conjugate undergoes further enzymatic processing, which leads to the formation of this compound and a corresponding amine. nih.govfrontiersin.org While the conjugation of glutathione to isothiocyanates can occur spontaneously to some extent, specific GSTs are believed to catalyze this reaction efficiently in vivo. nih.gov
Research in Arabidopsis thaliana has implicated several specific GSTs in glucosinolate metabolism. For instance, GSTF11 and GSTU20 have been shown to have non-redundant, though partially overlapping, functions in the biosynthesis of aliphatic glucosinolates, where glutathione conjugation is a key step. nih.gov GSTU20 appears to play a more significant role than GSTF11 in this process. nih.gov Furthermore, GSTF9, GSTF10, and GSTU13 have been identified as participants in the biosynthesis of indolic glucosinolates. nih.gov While these GSTs are primarily discussed in the context of glucosinolate biosynthesis by providing a sulfur donor, the conjugation activity is analogous to the detoxification pathway leading to this compound. The detoxification of ITCs derived from glucosinolate breakdown is a well-established function of plant GSTs. nih.gov
Regulatory Mechanisms of this compound Biosynthesis and Accumulation
Coordination with Overall Glucosinolate Biosynthesis and Turnover Dynamics
The accumulation of this compound is directly correlated with the biosynthesis and turnover of glucosinolates. frontiersin.org As a downstream product of glucosinolate catabolism, the rate of this compound formation is dependent on the available pool of glucosinolates and the activity of the enzymes responsible for their breakdown, such as myrosinases. nih.govfrontiersin.org
Studies have shown that the steady-state levels of glucosinolates in plant tissues are determined by a balance between their biosynthesis and turnover. frontiersin.orgfrontiersin.org this compound appears to be a metabolic indicator of this dynamic process. Its accumulation has been observed to correlate with an increased accumulation of endogenous glucosinolates, suggesting that it may function as a metabolic checkpoint. frontiersin.org This checkpoint could allow the plant to monitor the flux through the glucosinolate biosynthetic and/or turnover pathways, enabling it to adjust the accumulation of these defense compounds in response to both internal developmental cues and external environmental signals. frontiersin.orgfrontiersin.org There is evidence of a continuous turnover of glucosinolates in intact plant tissues, and the formation of this compound is a key part of this process. researchgate.netresearchgate.net
Influence of Nutrient Availability (Nitrogen, Sulfur, Carbon Sources) on Accumulation
The biosynthesis of glucosinolates, and consequently the formation of this compound, is highly dependent on the availability of essential nutrients, particularly nitrogen and sulfur, which are core components of their chemical structure. frontiersin.orgresearchgate.net
Nitrogen (N): As a fundamental component of the amino acids that serve as precursors for glucosinolate biosynthesis, nitrogen availability directly impacts the production of these compounds. frontiersin.org Studies have demonstrated that nitrogen limitation negatively affects the de-novo accumulation of all classes of glucosinolates. frontiersin.org Consequently, the accumulation of this compound is also positively correlated with nitrogen availability. frontiersin.org
Sulfur (S): Sulfur is another critical element in the structure of glucosinolates and this compound. researchgate.net Sulfur limitation has been shown to cause distinct changes in glucosinolate profiles, indicating that it provides a different regulatory input compared to nitrogen. nih.govfrontiersin.org The biosynthesis of defense-related compounds like glucosinolates is influenced by the availability of both nitrogen and sulfur. researchgate.net
The coordination of glucosinolate biosynthesis and turnover is adjusted according to nutrient availability, highlighting a complex regulatory network that balances growth and defense metabolism. nih.govfrontiersin.org
| Nutrient | Effect on Glucosinolate Accumulation | Consequent Effect on this compound Accumulation |
| Nitrogen | Limitation negatively affects accumulation of all glucosinolate classes. frontiersin.org | Positively correlated with nitrogen availability. frontiersin.org |
| Sulfur | Limitation leads to distinct changes in glucosinolate profiles. nih.govfrontiersin.org | Influenced by sulfur availability due to its role in glucosinolate biosynthesis. researchgate.net |
| Carbon | Exogenous sources have quantitative effects on aliphatic glucosinolate accumulation. frontiersin.org | Modulated by overall carbon availability impacting glucosinolate biosynthesis. |
Interplay with Transcription Factors and Epigenetic Mechanisms
The regulation of glucosinolate biosynthesis at the genetic level is primarily controlled by a network of transcription factors, which in turn dictates the substrate availability for this compound formation. nih.govmdpi.comresearchgate.net Additionally, emerging evidence points to the role of epigenetic mechanisms in fine-tuning this process. nih.govnih.gov
Transcription Factors: The R2R3-MYB family of transcription factors are key regulators of glucosinolate biosynthesis. nih.govmdpi.com For example, in Arabidopsis, MYB28, MYB29, and MYB76 are known to positively regulate the biosynthesis of aliphatic glucosinolates, while MYB34, MYB51, and MYB122 control the production of indolic glucosinolates. The expression of these transcription factors is responsive to various developmental and environmental signals, thus controlling the type and amount of glucosinolates produced. researchgate.net While no transcription factors that directly regulate this compound formation have been identified, the regulation of glucosinolate biosynthetic genes by MYB and other transcription factors like bHLH proteins indirectly controls the precursor supply for this compound. frontiersin.orgresearchgate.net
Epigenetic Mechanisms: Recent studies have revealed that epigenetic regulation, such as histone modification, plays a role in controlling glucosinolate biosynthesis. nih.gov In Arabidopsis, the transcription factor ELONGATED HYPOCOTYL 5 (HY5), a key regulator of light signaling, interacts with HISTONE DEACETYLASE 9 (HDA9). nih.gov This complex is recruited to the promoter regions of genes involved in aliphatic glucosinolate biosynthesis, such as MYB29. nih.gov The histone deacetylation mediated by HDA9 leads to the suppression of these genes, thereby dampening the light-induced accumulation of aliphatic glucosinolates. nih.gov This finding suggests a sophisticated layer of control where epigenetic mechanisms modulate the transcriptional regulation of glucosinolate pathways in response to environmental cues like light, which would consequently affect the potential for this compound production. nih.govnih.gov
| Regulatory Element | Role in Glucosinolate/Raphanusamic Acid Pathway | Examples |
| R2R3-MYB Transcription Factors | Positive regulators of aliphatic and indolic glucosinolate biosynthesis, indirectly controlling precursor availability for this compound. | MYB28, MYB29, MYB76 (aliphatic); MYB34, MYB51, MYB122 (indolic) researchgate.net |
| bHLH Transcription Factors | Form complexes with MYB factors to regulate glucosinolate biosynthetic genes. researchgate.net | |
| HY5 Transcription Factor | Recruits histone deacetylases to suppress glucosinolate biosynthesis genes in response to light. nih.gov | Interacts with HDA9. nih.gov |
| HDA9 (Histone Deacetylase) | Mediates histone deacetylation to suppress the expression of aliphatic glucosinolate pathway genes. nih.gov | Targets promoters of genes like MYB29. nih.gov |
Biological Functions and Physiological Roles of Raphanusamic Acid
Contributions to Plant Defense and Stress Responses
Plants have evolved sophisticated defense mechanisms, including the production of specialized chemicals to fend off attackers. nih.gov Glucosinolates and their derivatives are central to the defense strategy of the Brassicaceae family. frontiersin.orgmdpi.com Raphanusamic acid, as a product of glucosinolate metabolism, is intrinsically linked to these protective functions.
This compound is implicated in the biochemical defense against biotic stressors like pathogens and herbivores. oup.com It is an end product of the PEN2 metabolic pathway, which is involved in the pre-invasive defense of Arabidopsis against certain fungi. pnas.org The activation of this pathway is crucial for resistance. pnas.org For instance, when plants are damaged by pathogens or herbivores, extracellular ATP (eATP) is released, acting as a damage-associated molecular pattern that triggers defense responses. oup.com Studies have shown that eATP induces the indolic glucosinolate pathway, leading to an increase in related compounds, including this compound, to mount a biochemical defense. oup.com
Furthermore, in response to infection by the necrotrophic fungus Botrytis cinerea, Arabidopsis plants accumulate this compound, although it may not be the primary glucosinolate derivative in this specific interaction. oup.com The compound's role is tied to the broader glucosinolate-myrosinase system, often called the "mustard oil bomb," which releases toxic products upon tissue damage caused by herbivores or pathogens. mdpi.com This system is a primary chemical defense for plants in the Brassicales order. frontiersin.orgnih.gov
This compound is explicitly recognized for its involvement in plant immunity. frontiersin.org Its production is a component of the PEN2-dependent metabolic pathway, which contributes to nonhost resistance against various pathogens. pnas.org This pathway is activated upon detection of a pathogen, such as the powdery mildew fungus, and works in parallel with other defense mechanisms to prevent invasion. pnas.org
The signaling cascades that govern plant immunity are directly linked to the synthesis of this compound. The pathogen-responsive MITOGEN-ACTIVATED PROTEIN KINASE3 (MPK3) and MPK6 are essential for reprogramming the biosynthesis of indole (B1671886) glucosinolates during fungal immunity. oup.com Activation of this MAPK signaling pathway can lead to the accumulation of this compound during an immune response. oup.com Similarly, the detection of eATP, a signal of cellular damage, activates the glucosinolate biosynthesis pathway, enhancing the plant's defense capabilities against a broad range of pathogens and pests, partly through the production of metabolites like this compound. oup.com
Beyond biotic threats, glucosinolate metabolism, including the production of this compound, is also responsive to abiotic environmental stressors such as drought. frontiersin.orgnih.govfrontiersin.org Research indicates that glucosinolate-derived compounds are involved in regulating water homeostasis in plants. frontiersin.orgnih.govfrontiersin.org
In studies on Arabidopsis thaliana subjected to drought conditions, the levels of this compound in the leaves were observed to change significantly. In mildly drought-stressed plants, the concentration of this compound increased, while it decreased under severe drought stress compared to control conditions. frontiersin.orgnih.govresearchgate.net This suggests a regulatory role for the compound in the plant's graded response to water scarcity.
Table 1: this compound Content in Arabidopsis thaliana Leaves Under Drought Stress
This table shows the relative content of this compound (RA) in the leaves of Arabidopsis thaliana Col-0 plants under control, mild, and severe drought stress conditions. Data is conceptualized from findings reported in scientific literature. frontiersin.orgnih.govresearchgate.net
| Condition | Relative this compound (RA) Content | Significance of Change |
|---|---|---|
| Control (Well-Watered) | Baseline | N/A |
| Mild Drought Stress | Increased | Statistically significant increase compared to control. |
| Severe Drought Stress | Decreased | Statistically significant decrease compared to control. |
Function as a Metabolic Checkpoint and Signaling Molecule
This compound is proposed to function as a crucial metabolic checkpoint and signaling molecule within the plant. frontiersin.orgnih.govresearchgate.netnih.gov It is a breakdown product that can be formed from all glucosinolate structures. frontiersin.orgnih.govfrontiersin.org This position allows it to serve as an indicator of the metabolic flux through the glucosinolate biosynthesis and/or turnover pathways. frontiersin.orgresearchgate.netnih.gov By monitoring these pathways, plants can gauge and subsequently regulate the allocation of resources to these defense compounds. nih.gov
Correlation with Total Glucosinolate Accumulation
A key aspect of this compound's function is its strong positive correlation with the accumulation of total endogenous glucosinolates. frontiersin.orgnih.govresearchgate.netfrontiersin.org Studies in Arabidopsis thaliana have demonstrated that the level of this compound does not appear to reflect the in planta turnover rates of glucosinolates. frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org Instead, its concentration increases as the total levels of endogenous glucosinolates rise. frontiersin.orgnih.govmdpi.com
Table 2: Research Findings on this compound and Glucosinolate Correlation
| Finding | Details | Reference |
|---|---|---|
| Positive Correlation | This compound levels are positively correlated with the total accumulation of endogenous glucosinolates. | frontiersin.org, nih.gov, researchgate.net |
| No Correlation with Turnover | Does not appear to reflect in planta glucosinolate turnover rates. | frontiersin.org, frontiersin.org, frontiersin.org |
| Statistical Significance | A statistically significant positive linear relationship exists between this compound and total glucosinolate levels (P < 0.001). | frontiersin.org, researchgate.net |
| Exogenous Application Effect | Feeding seedlings with allyl-glucosinolate leads to a significant increase in this compound accumulation compared to controls. | frontiersin.org, nih.gov |
Dynamic Adjustment of Glucosinolate Levels in Response to Internal and External Signals
The function of this compound as a metabolic checkpoint enables plants to dynamically adjust their glucosinolate levels in response to various internal and external signals. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org This regulatory role is crucial for balancing investments in growth, development, and defense based on changing environmental conditions. frontiersin.orgresearchgate.net
Internal signals, such as the developmental stage of the plant, influence this compound levels. nih.gov For example, in A. thaliana seedlings, its concentration shows significant increases at five and seven days after germination, concurrent with changes in seedling development and glucosinolate profiles. nih.gov
External signals, particularly nutrient availability, provide significant regulatory input. frontiersin.orgresearchgate.net The biosynthesis and turnover of glucosinolates are coordinated according to the availability of key macronutrients like sulfur and nitrogen. frontiersin.orgnih.govresearchgate.net Specifically, nitrogen availability has a strong positive correlation with this compound accumulation. frontiersin.orgnih.gov Under nitrogen-sufficient conditions, levels of this compound are highest, aligning with higher total glucosinolate content. frontiersin.org Conversely, nitrogen and sulfur limitations lead to distinct changes in glucosinolate profiles and negatively affect their de-novo accumulation, highlighting this compound's role in a system that gauges nutrient status to modulate defense metabolism. frontiersin.orgfrontiersin.orgfrontiersin.org This suggests that this compound is part of a signaling mechanism that allows the plant to measure metabolic flux and adjust the production of defense compounds accordingly. frontiersin.orgnih.govnih.govfrontiersin.org
Mechanistic Investigations and Molecular Targets of Raphanusamic Acid Activity
Proposed Reaction Mechanisms
The formation of raphanusamic acid is intrinsically linked to the metabolism of isothiocyanates (ITCs), which are themselves products of glucosinolate hydrolysis. frontiersin.orgresearchgate.net The reaction mechanisms involve interactions with the amino acid cysteine and lead to multiple potential products, including hydrogen sulfide (B99878) (H₂S).
The primary proposed pathway for the formation of this compound begins with the reaction between an isothiocyanate (R-NCS) and the amino acid L-cysteine. acs.organnualreviews.org This reaction involves a nucleophilic attack by the thiol group of cysteine on the electrophilic carbon of the isothiocyanate. acs.org This initial step is rapid and results in the formation of a dithiocarbamate (B8719985) adduct. acs.orgmdpi.com
Following its formation, this adduct undergoes a spontaneous intramolecular cyclization. researchgate.netresearchgate.net This cyclization then leads to one of two competitive elimination reactions. One of these pathways results in the cleavage and release of an organic amine (R-NH₂) and the stable cyclic compound, this compound. acs.orgmdpi.comresearchgate.net This process has been identified as a major reaction pathway for ITC-cysteine adducts. acs.orgresearchgate.net
The second competitive pathway for the cyclized isothiocyanate-cysteine adduct involves a different elimination reaction that results in the release of hydrogen sulfide (H₂S). acs.orgresearchgate.net In this pathway, instead of releasing an organic amine and this compound, the intermediate breaks down to yield H₂S and a compound identified as 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acid. researchgate.netresearchgate.netphytopurify.com
The balance between these two pathways—one yielding this compound and the other H₂S—is not fixed. Research indicates that the specific chemical structure of the isothiocyanate, particularly the nature of its "R" group, significantly influences the ratio of the products and the rate of H₂S release. acs.orgresearchgate.netunina.it For example, isothiocyanates with certain aromatic groups like p-nitrophenylisothiocyanate release H₂S relatively quickly, while others like benzylisothiocyanate are considered slow H₂S donors. acs.orgunina.it
Table 1: Competing Reaction Pathways of Isothiocyanate-Cysteine Adducts
| Initial Reactants | Intermediate | Pathway 1 Products | Pathway 2 Products | Influencing Factor |
|---|---|---|---|---|
| Isothiocyanate (R-NCS) + Cysteine | Dithiocarbamate Adduct | This compound + Organic Amine (R-NH₂) | Hydrogen Sulfide (H₂S) + 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acid | The chemical structure of the 'R' group on the isothiocyanate. acs.orgresearchgate.net |
Elucidation of Specific Molecular Interactions and Cellular Targets
In the context of plant biology, this compound, as a catabolite of glucosinolates, has been shown to influence plant growth and development by interacting with specific signaling pathways.
Research has demonstrated that this compound can affect plant root development by modulating the auxin signaling pathway. nih.govoup.comku.dk Auxin is a critical plant hormone that regulates numerous aspects of growth. Studies on Arabidopsis thaliana have shown that this compound, along with another glucosinolate catabolite, 3-butenoic acid, differentially affects processes that occur downstream of the main auxin signaling cascade. nih.govku.dknih.gov
Specifically, short treatments with this compound were found to increase auxin-related signaling within the root meristem. nih.gov This suggests that this compound does not initiate the signal itself but rather modifies the signal's downstream effects, leading to changes in root growth and development. nih.govoup.com This modulation allows the plant to fine-tune its developmental responses based on metabolic cues. nih.govku.dk
Although both this compound and 3-butenoic acid influence the auxin pathway, investigations into their precise mechanism suggest they act independently rather than through direct interaction with each other or with the primary auxin receptors. nih.gov An initial hypothesis was that these catabolites might compete with auxin for binding to its receptors, such as the TIR1/AFB family of proteins. nih.gov However, experiments showed that neither this compound nor 3-butenoic acid appears to interact directly with these auxin receptors. nih.gov This indicates that their effects on the auxin pathway are achieved through different, distinct mechanisms that are downstream of receptor binding. nih.gov The ability of these different catabolites to independently influence components of root growth allows the plant to execute specific and optimal responses to various environmental or internal signals. nih.govoup.comku.dk
Applications and Future Research Directions of Raphanusamic Acid
Raphanusamic acid, a sulfur-containing metabolite derived from the breakdown of glucosinolates, is emerging as a significant compound in plant biology. While its precise functions are still being unraveled, current research points toward several promising applications and dictates clear directions for future investigation. These areas of study focus on its potential roles in plant defense, growth regulation, and ecological interactions.
Q & A
Q. What analytical methods are most reliable for identifying Raphanusamic acid in plant extracts?
this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (LC-MS). Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing it from structurally similar glucosinolate derivatives. For quantification, calibration curves using purified standards and internal controls (e.g., deuterated analogs) are essential to minimize matrix interference .
Q. How can researchers quantify this compound in biological samples with high precision?
Quantification requires rigorous validation of extraction protocols to account for compound instability. Methods include:
- Solid-phase extraction (SPE) to isolate the compound from complex matrices.
- Isotope dilution assays using stable isotope-labeled internal standards (e.g., ¹³C-labeled this compound) to correct for recovery losses.
- Multiplexed LC-MS/MS for simultaneous detection of this compound and its degradation products. Analytical validation must include limits of detection (LOD), linearity, and intra-/inter-day precision tests .
Advanced Research Questions
Q. What experimental strategies are used to investigate the biosynthetic pathways of this compound?
Advanced approaches include:
- Isotopic labeling studies : Tracing ¹³C or ¹⁵N precursors in Brassica species to map metabolic flux.
- Gene knockout/knockdown models : Using CRISPR-Cas9 to silence candidate genes (e.g., glucosinolate biosynthesis enzymes) and assess pathway disruption via metabolomic profiling.
- Heterologous expression : Cloning putative biosynthetic genes into model organisms (e.g., E. coli) to validate enzyme activity .
Q. How can researchers resolve contradictory findings regarding this compound’s bioactivity across studies?
Contradictions often arise from variability in experimental design, such as differences in:
- Sample preparation : pH, temperature, and extraction solvents affecting compound stability.
- Biological models : Cell lines vs. whole-organism studies. To address this, researchers should:
- Perform sensitivity analyses to quantify the impact of methodological variables.
- Use meta-analytical frameworks to harmonize data from disparate studies, adjusting for confounding factors like co-occurring metabolites (e.g., allyl glucosinolates) .
Q. What methodologies are employed to study this compound’s interaction with cellular targets?
Mechanistic studies often combine:
- In vitro binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for receptors/enzymes.
- Molecular docking simulations : Computational modeling to predict binding sites and interaction energetics.
- Transcriptomic/proteomic profiling : RNA-seq or SILAC-based proteomics to identify downstream pathways modulated by the compound .
Methodological Challenges and Solutions
Q. How can researchers ensure sample integrity during this compound extraction and storage?
Key considerations include:
- Storage conditions : Lyophilized samples stored at -80°C under inert gas (e.g., argon) to prevent oxidation.
- Stabilization buffers : Addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) during extraction.
- Batch-to-batch validation : Regular HPLC-MS checks to monitor degradation, especially for long-term studies .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use non-linear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values. For high-throughput screening data, apply:
- Robust Z-factor analysis to assess assay quality.
- Hierarchical clustering to group compounds with similar bioactivity profiles. Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., p < 0.01 vs. p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
